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Compound of Interest

Compound Name: NCX899

Cat. No.: B15577496 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering issues

with the detection of the long non-coding RNA, LINC00899, in formalin-fixed paraffin-

embedded (FFPE) samples.

Frequently Asked Questions (FAQs)
Q1: What is LINC00899 and why is it studied?

LINC00899 is a long intergenic non-protein coding RNA that has been implicated in several

cellular processes and diseases.[1][2][3][4] It plays a role in regulating mitosis by suppressing

the transcription of the microtubule-binding protein TPPP/p25.[3] Additionally, LINC00899 is

involved in promoting osteogenic differentiation by acting as a sponge for miR-374a, which in

turn upregulates RUNX2 expression.[1][2][4] Its dysregulation has been associated with

conditions like osteoporosis and certain cancers.

Q2: What are the main challenges in detecting LINC00899 in FFPE samples?

The primary challenges stem from the FFPE process itself, which is designed to preserve

tissue morphology but can be detrimental to nucleic acids.[5] Key issues include:

RNA Degradation: Formalin fixation and subsequent storage can lead to significant

fragmentation of RNA molecules, including lncRNAs like LINC00899.[5]
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Chemical Modification: Formalin can cause chemical modifications to RNA bases, which can

inhibit enzymatic reactions like reverse transcription and PCR amplification.

Cross-linking: The fixation process creates cross-links between nucleic acids and proteins,

which can hinder RNA extraction and accessibility for probes and primers.[5]

Low Abundance: LINC00899, like many lncRNAs, may be expressed at low levels, making

its detection in already compromised FFPE samples even more challenging.

Q3: Which RNA extraction kit is best for isolating LINC00899 from FFPE tissues?

The choice of RNA extraction kit can significantly impact the yield and quality of RNA obtained

from FFPE samples. While no single kit is universally superior for all tissue types and

conditions, some have been shown to perform better for FFPE tissues. It is recommended to

choose a kit specifically designed for FFPE samples that includes a deparaffinization step and

a method to reverse formalin cross-linking.

Troubleshooting Guides
Guide 1: Low RNA Yield from FFPE Samples
Problem: The concentration of RNA extracted from your FFPE sample is too low for

downstream applications.
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Potential Cause Troubleshooting Step

Incomplete Deparaffinization

Ensure complete removal of paraffin by using

fresh xylene or a non-toxic deparaffinization

solution and performing the recommended

number of washes.

Insufficient Lysis and Proteinase K Digestion

Optimize Proteinase K digestion time and

temperature to ensure complete tissue lysis and

release of nucleic acids. Some protocols may

benefit from an extended digestion period.

Inefficient Reversal of Cross-links

Ensure the heating step for reversing formalin

cross-links is performed at the optimal

temperature and for the recommended duration

as specified in your kit's protocol.

RNA Loss During Purification

Be careful not to aspirate the RNA pellet if using

a precipitation-based method. For column-

based kits, ensure that the column is not

overloaded and that elution is performed

correctly with the appropriate volume of elution

buffer.

Small Amount of Starting Material
If possible, increase the amount of tissue

section used for extraction.

Guide 2: Poor RNA Quality (Low DV200)
Problem: The extracted RNA is highly degraded, as indicated by a low DV200 value

(percentage of RNA fragments > 200 nucleotides).[6][7]
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Potential Cause Troubleshooting Step

Prolonged Fixation Time

If possible, use FFPE blocks with a known and

controlled fixation time (ideally 18-24 hours).

Prolonged fixation leads to increased RNA

fragmentation.[7]

Age of FFPE Block

Older FFPE blocks tend to yield more degraded

RNA. If possible, use more recently prepared

blocks.

Suboptimal Storage Conditions
Store FFPE blocks in a cool, dry, and dark place

to minimize ongoing RNA degradation.

Harsh Extraction Method

Avoid excessive mechanical disruption or high

temperatures during extraction, which can

further fragment the RNA.

Guide 3: qRT-PCR Detection Failure or High Ct Values
Problem: You are unable to detect LINC00899 by qRT-PCR, or the Ct values are very high,

indicating low target abundance.
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Potential Cause Troubleshooting Step

Poor RNA Quality

Assess RNA quality using methods like the

DV200 metric. Highly degraded RNA may not

have enough intact target sequences for

amplification.[6]

Suboptimal Primer Design

Design primers that amplify a short region of

LINC00899 (ideally <150 bp) to increase the

chances of amplifying fragmented RNA.[8]

Ensure primers are specific to LINC00899 and

do not form primer-dimers.

Inefficient cDNA Synthesis

Use a reverse transcription kit known to perform

well with degraded RNA. Consider using a mix

of random hexamers and oligo(dT) primers to

capture a broader range of RNA fragments.

PCR Inhibition

Residual contaminants from the FFPE tissue or

the extraction process can inhibit PCR. Ensure

the final RNA is pure. A 1:10 dilution of the

cDNA template may help to overcome inhibition.

[9]

Low Target Expression

LINC00899 may be expressed at very low levels

in your tissue of interest. Consider using a pre-

amplification step to enrich for the target

sequence before qRT-PCR.[10]

Guide 4: In Situ Hybridization (ISH) Signal is Weak or
Absent
Problem: You observe a weak or no signal for LINC00899 when performing ISH on FFPE

sections.
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Potential Cause Troubleshooting Step

RNA Degradation

As with qRT-PCR, RNA integrity is crucial. Use

positive control probes for housekeeping genes

to ensure the overall RNA quality in the tissue is

sufficient for detection.

Suboptimal Probe Design

Design multiple short probes targeting different

regions of the LINC00899 transcript to increase

the chances of hybridization to fragmented

RNA.

Inadequate Permeabilization

Optimize the proteinase K digestion step to

allow for probe penetration without destroying

tissue morphology. Under-digestion can prevent

probe access, while over-digestion can lead to

loss of RNA and tissue structure.[11]

Inefficient Hybridization

Optimize hybridization temperature and time.

Ensure the hybridization buffer composition is

correct.

Signal Amplification Issues

If using an amplification-based detection

system, ensure all reagents are fresh and used

according to the manufacturer's instructions.

Fixation Issues

Both under- and over-fixation can negatively

impact ISH signal. Tissues should be fixed in

10% neutral-buffered formalin for 16-32 hours at

room temperature for optimal results.

Quantitative Data Summary
Table 1: Comparison of RNA Yield from Different FFPE Extraction Kits
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RNA Extraction Kit
Average RNA Yield (ng/µL)
from 10µm section

Reference

RecoverAll™ Total Nucleic

Acid Isolation Kit (Ambion)
Consistently high yields [10]

RNeasy FFPE Kit (Qiagen) 11.4 [12]

AllPrep® DNA/RNA FFPE Kit

(Qiagen)
12.6 [12]

High Pure FFPE RNA Micro Kit

(Roche)

Lower Cq values in RT-PCR

despite lower yield
[13]

Note: RNA yield can vary significantly depending on the tissue type, age of the block, and the

amount of starting material.

Table 2: Effect of Fixation Time on RNA Quality (DV200)

Fixation Time (hours) Average DV200 (%) Reference

12 ~50 [14][15]

24 ~60 [14][15]

48 ~70 [14][15]

72 Decreased quality noted [14]

DV200 is the percentage of RNA fragments greater than 200 nucleotides. A higher DV200

value indicates better RNA quality.[6]

Experimental Protocols
Protocol 1: RNA Extraction from FFPE Sections (General
Protocol)

Deparaffinization:

Place 1-4 sections (5-10 µm thick) in a microcentrifuge tube.
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Add 1 mL of xylene (or a non-toxic deparaffinization solution), vortex, and centrifuge.

Remove the supernatant.

Repeat the xylene wash.

Wash the pellet twice with 1 mL of 100% ethanol to remove residual xylene. Air dry the

pellet.

Lysis and Proteinase K Digestion:

Resuspend the tissue pellet in a lysis buffer containing Proteinase K.

Incubate at the temperature and time recommended by the kit manufacturer (e.g., 56°C for

1-3 hours or overnight) to digest proteins and release nucleic acids.

Reversal of Cross-links:

Incubate the lysate at a higher temperature (e.g., 70-80°C for 15-30 minutes) to reverse

formalin cross-links. This step is crucial for improving RNA yield and quality.

RNA Purification:

Follow the kit manufacturer's instructions for RNA binding to a silica membrane, washing,

and elution. This typically involves adding a binding buffer (often containing ethanol) to the

lysate, passing it through a spin column, washing with wash buffers, and eluting the RNA

in a small volume of RNase-free water or elution buffer.

DNase Treatment:

An on-column or in-solution DNase treatment is highly recommended to remove

contaminating genomic DNA.

Protocol 2: qRT-PCR for LINC00899 Detection in FFPE-
derived RNA

RNA Quantification and Quality Control:
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Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric

method (e.g., Qubit).

Assess RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer) to

determine the DV200 value.[6]

cDNA Synthesis:

Use 50-500 ng of total RNA for reverse transcription.

Use a cDNA synthesis kit with a reverse transcriptase known for high processivity and

efficiency with fragmented RNA.

Prime the reaction with a combination of random hexamers and oligo(dT) primers.

qRT-PCR Reaction Setup:

Prepare a reaction mix containing a SYBR Green or TaqMan-based master mix, forward

and reverse primers for LINC00899 (designed to amplify a short product, <150 bp), and

the cDNA template.

Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check

for contamination and genomic DNA amplification, respectively.

Use a stable housekeeping gene (e.g., GAPDH, ACTB) as an internal control for

normalization.

Thermal Cycling:

Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling

protocol, typically including an initial denaturation step, followed by 40-45 cycles of

denaturation, annealing, and extension.[16]

Include a melt curve analysis at the end of the run if using SYBR Green to verify the

specificity of the amplified product.
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Protocol 3: In Situ Hybridization (ISH) for LINC00899 in
FFPE Sections

Slide Preparation:

Cut FFPE tissue sections at 4-5 µm thickness and mount on positively charged slides.

Bake the slides (e.g., at 60°C for 1 hour) to adhere the tissue.

Deparaffinization and Rehydration:

Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (100%,

95%, 70%) to water.

Target Retrieval:

Perform heat-induced epitope retrieval (HIER) using a target retrieval solution at a specific

pH and temperature (e.g., 95-100°C for 15-30 minutes). This step helps to unmask the

RNA target.

Protease Digestion:

Treat the sections with a protease (e.g., Proteinase K) for a specific time and temperature

to increase probe accessibility. This step needs to be carefully optimized for each tissue

type.[11]

Probe Hybridization:

Apply the LINC00899-specific ISH probe (e.g., a cocktail of labeled oligonucleotides) to

the tissue section.

Incubate in a humidified chamber at the recommended hybridization temperature for

several hours or overnight.

Washing and Signal Amplification:

Wash the slides to remove unbound probes.
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If using a signal amplification system (e.g., branched DNA or tyramide signal

amplification), follow the manufacturer's protocol to amplify the signal.

Detection and Counterstaining:

Detect the signal using a chromogenic or fluorescent substrate.

Counterstain the nuclei with hematoxylin or DAPI.

Mounting and Imaging:

Dehydrate the slides, clear in xylene, and mount with a coverslip.

Image the slides using a brightfield or fluorescence microscope.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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